((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine
Description
((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine is a chiral secondary amine characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position and an isopropyl-amine moiety at the 2-methyl position. Its stereochemistry (S-configuration) confers distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . As a secondary amine, it participates in diverse reactions, including alkylation, acylation, and catalytic transformations, enabling access to complex heterocyclic frameworks.
Properties
IUPAC Name |
N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)16-11-15-9-6-10-17(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPTDAMDJEVFG-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H]1CCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine involves the reductive amination of pyrrolidine derivatives. The process typically uses a benzyl-protected pyrrolidine, which is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
N-Alkylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate the hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various N-alkylated or N-arylated derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Chiral Compounds:
The compound serves as a vital intermediate in the synthesis of chiral amines and other complex molecules. Its chiral nature allows for the production of enantiomerically pure drugs, which are crucial in pharmaceutical development. The compound can be used in various chemical reactions, such as:
- Nucleophilic Substitution: Utilized to introduce functional groups into the molecule.
- Reductive Amination: Employed in synthesizing more complex amines from carbonyl compounds.
Table 1: Common Reactions Involving ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Introduction of new functional groups | Alkyl halides, bases |
| Reductive Amination | Formation of amines from carbonyls | Sodium cyanoborohydride |
| Oxidation | Conversion of benzyl group to aldehyde or carboxylic acid | KMnO₄, CrO₃ |
| Reduction | Saturation of pyrrolidine or benzyl groups | LiAlH₄, NaBH₄ |
Biological Research Applications
Potential Neuropharmacological Effects:
Research indicates that this compound may exhibit cholinesterase inhibitory activity. This property is significant for developing treatments for neurodegenerative diseases like Alzheimer’s disease, where increased acetylcholine levels are beneficial.
Antimicrobial Activity:
Studies have shown that pyrrolidine derivatives possess antibacterial and antifungal properties. In vitro tests indicate that related compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL.
Anticancer Potential:
Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. Certain derivatives have demonstrated IC50 values around 92.4 µM against various cancer cell lines, indicating potential for oncology applications.
Medicinal Chemistry Applications
Drug Development:
The compound's structure allows it to act as a precursor for synthesizing pharmaceuticals targeting various diseases. Its role as a ligand in biological systems enhances its potential use in drug discovery.
Case Study: Cholinesterase Inhibition
A study focused on similar pyrrolidine derivatives demonstrated their efficacy as acetylcholinesterase inhibitors, which could lead to advancements in treatments for Alzheimer's disease .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and agrochemicals. Its ability to serve as an intermediate in synthesizing fine chemicals makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways. Its effects are mediated through the modulation of neurotransmitter release and receptor activation, impacting cellular processes and physiological responses.
Comparison with Similar Compounds
(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine (Non-Stereospecific Analog)
The non-stereospecific analog lacks the (S)-configuration, which may significantly alter its interaction with chiral receptors or enzymes. For example, enantiomeric differences could influence binding affinity in drug candidates or catalytic efficiency in asymmetric synthesis.
Glyphosate Isopropyl-amine (Herbicide)
Glyphosate isopropyl-amine is a widely used herbicide containing an isopropyl-amine salt of glyphosate. Unlike the target compound, it features a phosphonate group and glycine backbone, enabling inhibition of plant aromatic amino acid biosynthesis. Both compounds share the isopropyl-amine group but differ in core structure and application:
- Functional Role: Glyphosate isopropyl-amine acts as a non-selective herbicide , while the target compound is a synthetic intermediate.
- Structural Divergence : The absence of a pyrrolidine ring in glyphosate highlights the importance of heterocycles in defining biological targets.
β-Phenylisopropylamines (Bronchodilators)
β-Phenylisopropylamines, such as those studied by Allens and Prinzmetal (1933), are bronchodilators with a phenyl-isopropylamine backbone. These compounds exhibit prolonged bronchodilation compared to adrenaline, mediated via adrenergic receptor interactions .
Dinuclear Platinum(II) Complexes with Isopropyl-amine Ligands
Platinum(II) complexes like [Pt₂(isopropyl-amine)₄(berenil)₂] incorporate isopropyl-amine as a ligand, enhancing membrane lipid peroxidation in cancer cells . While the target compound lacks metal coordination, its isopropyl-amine group could theoretically serve as a ligand in metal-catalyzed reactions, though its primary role remains in organic synthesis.
| Aspect | This compound | Pt₂(isopropyl-amine)₄(berenil)₂ |
|---|---|---|
| Structure | Organic secondary amine | Dinuclear platinum complex |
| Application | Pharmaceutical intermediates | Anticancer agents |
| Mechanism | Synthetic building block | Membrane disruption via Pt-DNA adducts |
| References |
Biological Activity
((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and an isopropyl amine group , with a benzyl group enhancing its lipophilicity. The molecular formula is , indicating a relatively complex structure that influences its pharmacological properties.
Potential Biological Activities
- Psychoactive Properties : The presence of the pyrrolidine ring suggests potential applications in developing psychoactive substances. Compounds with similar structures have been explored for their effects on the central nervous system (CNS) and could lead to new therapeutic agents targeting neurological disorders.
- Cancer Therapy : Research indicates that derivatives of piperidine and pyrrolidine compounds exhibit significant anticancer activity. For instance, certain piperidine derivatives have shown enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties .
- Cholinesterase Inhibition : Some studies have highlighted the potential of pyrrolidine derivatives in inhibiting cholinesterase enzymes, which are crucial targets in Alzheimer's disease therapy. Compounds with structural similarities have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to improved cognitive function in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key points include:
- Lipophilicity : The benzyl group increases lipophilicity, enhancing the compound's ability to cross biological membranes and interact with CNS targets.
- Functional Group Variations : Modifications to the nitrogen atom or the position of substituents on the pyrrolidine ring can significantly impact biological activity. For example, introducing electron-withdrawing groups can enhance potency against specific targets like protein kinases .
Case Study 1: Anticancer Activity
A study investigating piperidine derivatives revealed that compounds with a similar core structure to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The research emphasized the importance of three-dimensional structures for optimal interaction with protein binding sites .
Case Study 2: Cholinesterase Inhibition
In a pharmacological evaluation, novel 1-benzylpyrrolidine derivatives demonstrated potent inhibition of AChE and BuChE, suggesting their potential as therapeutic agents for Alzheimer's disease. These findings support the hypothesis that structural modifications can enhance dual-target inhibition, which is crucial for developing effective treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
